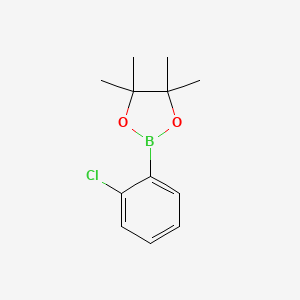

2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

The exact mass of the compound 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BClO2/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10(9)14/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVCBWQNFHAZRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629660 | |

| Record name | 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870195-94-1 | |

| Record name | 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS number

An In-Depth Technical Guide to 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This guide provides an in-depth technical overview of 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a critical reagent in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's properties, synthesis, and application, with a focus on the causality behind experimental choices and protocols.

Introduction: A Key Building Block for C-C Bond Formation

2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 2-chlorophenylboronic acid pinacol ester, is a member of the versatile class of organoboron compounds. Its structure, featuring a stable pinacol ester protecting group, makes it a superior alternative to the more labile boronic acids, particularly in complex, multi-step syntheses. The primary utility of this reagent lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2]

The Suzuki-Miyaura reaction is one of the most powerful and widely practiced methods for constructing carbon-carbon bonds, a cornerstone of pharmaceutical and materials science synthesis.[3][4] The stability, low toxicity, and commercial availability of boronic esters like this one have cemented their place as indispensable tools in the synthetic chemist's arsenal.[4] This guide will explore the mechanistic underpinnings of its reactivity and provide actionable protocols for its synthesis and application.

Table 1: Compound Identification and Properties

| Property | Value |

|---|---|

| CAS Number | 870195-94-1[5] |

| Molecular Formula | C₁₂H₁₆BClO₂[6] |

| Molecular Weight | 238.52 g/mol [7] |

| IUPAC Name | 2-(2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[6] |

| Appearance | White to off-white solid |

| Synonyms | 2-Chlorophenylboronic Acid Pinacol Ester |

The Suzuki-Miyaura Reaction: Mechanism and the Pinacol Ester Advantage

The formation of a biaryl linkage via the Suzuki-Miyaura reaction is a foundational transformation in drug discovery. This reaction couples an organoboron species (the nucleophile) with an organohalide (the electrophile) in the presence of a palladium catalyst and a base.[1] The catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[8]

-

Transmetalation : The organic moiety from the boronic ester is transferred to the palladium center. This is a critical step where the base activates the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transfer of the 2-chlorophenyl group to the palladium.[1]

-

Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[2]

Causality: Why Use a Pinacol Ester?

While boronic acids are effective, they are prone to decomposition via pathways like protodeboronation, especially with electron-deficient or certain heterocyclic systems.[4] The pinacol group on 2-(2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides steric bulk and electronic stabilization. This robustly protects the C-B bond, enhancing the compound's bench-top stability and ensuring its integrity under various reaction conditions, making it easier to handle, store, and utilize in demanding synthetic routes.[8][9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Methodologies: Synthesis and Application Protocols

Trustworthy protocols are self-validating. The following sections provide detailed, step-by-step methodologies that reflect field-proven practices for the synthesis and use of aryl pinacol boronates.

Representative Synthesis: Miyaura Borylation

The most common and robust method for synthesizing aryl boronic esters is the palladium-catalyzed Miyaura borylation reaction, which couples an aryl halide with a diboron reagent.

Objective: To synthesize 2-(2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from 1-bromo-2-chlorobenzene.

Materials:

-

1-bromo-2-chlorobenzene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

Protocol:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add potassium acetate (1.5 eq), bis(pinacolato)diboron (1.1 eq), and Pd(dppf)Cl₂ (3 mol%).

-

Reagent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous 1,4-dioxane via syringe, followed by 1-bromo-2-chlorobenzene (1.0 eq).

-

Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or GC-MS. Causality: The base (KOAc) is crucial for the transmetalation step of the borylation mechanism. Anhydrous solvent prevents premature hydrolysis of the diboron reagent and the product.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure product.

Caption: Workflow for the synthesis of an aryl pinacol boronate via Miyaura borylation.

Application Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To couple 2-(2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with 4-bromoanisole.

Materials:

-

2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

4-Bromoanisole

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

2M Aqueous Sodium Carbonate (Na₂CO₃)

-

Toluene and Ethanol (solvent mixture)

Protocol:

-

Reaction Setup: In a round-bottom flask, combine 2-(2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq), 4-bromoanisole (1.0 eq), and Pd(PPh₃)₄ (5 mol%).

-

Solvent and Base Addition: Add a 3:1 mixture of toluene and ethanol, followed by the 2M aqueous sodium carbonate solution (2.0 eq). Causality: The aqueous base is essential for forming the boronate "ate" complex required for efficient transmetalation. The biphasic solvent system ensures all reagents are sufficiently soluble.

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-100 °C) under an inert atmosphere for 4-8 hours.

-

Work-up: After cooling, separate the organic layer. Wash the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent in vacuo. Purify the crude product by flash column chromatography to isolate the desired biaryl compound.

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

Professional laboratory practice demands rigorous adherence to safety protocols. While comprehensive toxicological properties may not be fully investigated for many research chemicals, established best practices for handling analogous compounds should be followed.[10]

Table 2: Hazard Identification and Handling Precautions

| Category | Recommendation | Rationale |

|---|---|---|

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat. | Prevents skin and eye contact with the chemical. |

| Handling | Use in a well-ventilated area, preferably within a chemical fume hood. Avoid dust formation and inhalation.[11][12] | Minimizes respiratory exposure to fine particulates. |

| Storage | Store in a tightly sealed container in a cool, dry place.[13] | Protects the compound from moisture, which can lead to hydrolysis of the boronic ester. |

| First Aid (Skin Contact) | Wash off immediately with soap and plenty of water.[10] | Removes the chemical from the skin to prevent irritation. |

| First Aid (Eye Contact) | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10] | Ensures complete removal of the substance from the eye. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[12] | Prevents environmental contamination. |

Conclusion

2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a highly valuable and versatile building block for synthetic chemistry. Its enhanced stability compared to the corresponding boronic acid makes it an ideal reagent for constructing complex molecular architectures, particularly in the fields of drug discovery and materials science.[9] A thorough understanding of its role in the Suzuki-Miyaura catalytic cycle and adherence to robust experimental and safety protocols, as outlined in this guide, are essential for leveraging its full synthetic potential.

References

- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.8b05633]

- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6181792/]

- 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, CAS No. 870195-94-1. Combi-Blocks. [URL: https://www.combi-blocks.com/cas/870195-94-1.html]

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://yonedalabs.com/suzukicoupling.html]

- Suzuki reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]

- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.02%3A_Suzuki-Miyaura_Coupling]

- 2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5214041_EN.htm]

- Synthesis and Cross-coupling of Sulfonamidomethyltrifluoroborates. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3096739/]

- MSDS of 2-[(4-chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. BOC Sciences. [URL: https://www.bocsci.com/msds/475250-49-8-msds.html]

- 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 195062-61-4. TCI AMERICA. [URL: https://www.tcichemicals.com/US/en/p/C3500]

- 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10633712]

- 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Chem-Impex International. [URL: https://www.chemimpex.com/products/2-4-chlorophenyl-4-4-5-5-tetramethyl-1-3-2-dioxaborolane-cas-195062-61-4]

- Safety Data Sheet. MedchemExpress.com. [URL: https://www.medchemexpress.

- 2-(4-((4-Chlorophenyl)ethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. A2B Chem. [URL: https://www.a2bchem.com/product/156560-2-4-4-chlorophenyl-ethynyl-phenyl-4-4-5-5-tetramethyl-1-3-2-dioxaborolane]

- Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v96p0277]

- 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/23005421]

- SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC389740050]

- 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10037225]

- SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/754722]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, CAS No. 870195-94-1 - iChemical [ichemical.com]

- 6. 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C12H16BClO2 | CID 23005421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C12H16BClO2 | CID 10037225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Yoneda Labs [yonedalabs.com]

- 9. chemimpex.com [chemimpex.com]

- 10. capotchem.cn [capotchem.cn]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. fishersci.com [fishersci.com]

- 13. 2-(4-((4-Chlorophenyl)ethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane [myskinrecipes.com]

An In-Depth Technical Guide to 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Synthesis, Characterization, and Application in Cross-Coupling Chemistry

Introduction: The Strategic Importance of Ortho-Substituted Arylboronic Esters in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Central to this transformation are organoboron reagents, with boronic acids and their corresponding pinacol esters being the most widely employed. While the field is mature, challenges remain, particularly in the coupling of sterically hindered substrates. Arylboronic esters with substitution at the ortho position, such as 2-(2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, present unique challenges and opportunities. The steric bulk proximal to the carbon-boron bond can impede the crucial transmetalation step in the catalytic cycle. However, the successful implementation of these building blocks allows for the synthesis of complex, three-dimensional structures that are of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis, characterization, and strategic application of 2-(2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a white to off-white solid, possesses the chemical formula C₁₂H₁₆BClO₂ and a molecular weight of 238.52 g/mol . The core of the molecule is a phenyl ring substituted with a chlorine atom at the 2-position. This phenyl ring is attached to a boronic acid moiety that is protected as a pinacol ester. The pinacol group, with its four methyl groups, enhances the stability of the boronic acid, making it less susceptible to protodeboronation and facilitating its isolation and purification.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆BClO₂ | |

| Molecular Weight | 238.52 g/mol | |

| CAS Number | 870195-94-1 | [1] |

| Appearance | White to off-white solid | Generic supplier data |

| Predicted ¹H NMR (300 MHz, CDCl₃) | δ 7.72 (d, J = 6.9 Hz, 1H), 7.39 (m, 2H), 7.28 (m, 1H), 1.40 (s, 12H) | [1] |

| Predicted ¹³C NMR (100 MHz, CDCl₃) | δ 140.2, 134.8, 131.5, 130.8, 126.7, 84.3, 24.9 (Aryl C-B not always observed) | ChemDraw Prediction |

| Predicted ¹¹B NMR (128 MHz, CDCl₃) | δ 30-33 | General knowledge of pinacol boronic esters |

Synthesis of 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: The Miyaura Borylation

The most common and efficient method for the synthesis of arylboronic acid pinacol esters is the Miyaura borylation reaction.[2] This palladium-catalyzed cross-coupling reaction utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source and an aryl halide or triflate as the substrate. For the synthesis of 2-(2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a suitable starting material would be an ortho-dihalogenated benzene, such as 1-chloro-2-iodobenzene. The greater reactivity of the carbon-iodine bond allows for selective borylation at that position.

Experimental Protocol: Miyaura Borylation

Diagram of the Miyaura Borylation Workflow

Caption: Workflow for the synthesis of 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 1-chloro-2-iodobenzene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).

-

Catalyst and Solvent Addition: Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 equiv) and anhydrous dioxane.

-

Reaction: Stir the reaction mixture at 80-90 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite, washing with additional ethyl acetate. Transfer the filtrate to a separatory funnel and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-(2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Causality Behind Experimental Choices:

-

Catalyst: PdCl₂(dppf) is a robust and commonly used catalyst for Miyaura borylation reactions due to its high activity and stability.

-

Base: Potassium acetate is a mild base that is effective in promoting the catalytic cycle without causing significant side reactions.

-

Solvent: Dioxane is a common solvent for this reaction as it is aprotic and has a suitable boiling point.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst deactivation.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of 2-(2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as a coupling partner in Suzuki-Miyaura reactions to form biaryl structures. The ortho-chloro substituent introduces steric hindrance, which can make the coupling more challenging than with less substituted boronic esters. However, with the appropriate choice of catalyst, ligand, and base, high yields can be achieved.

The Suzuki-Miyaura Catalytic Cycle

Diagram of the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Step-by-Step Methodology:

-

Reaction Setup: In a microwave vial or Schlenk tube under an inert atmosphere, combine 2-(2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv), the desired aryl bromide (1.0 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).

-

Catalyst and Solvent Addition: Add a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂) (0.02 equiv) and a bulky phosphine ligand like SPhos (0.04 equiv). Add a solvent system, for example, a mixture of toluene and water (e.g., 10:1).

-

Reaction: Heat the reaction mixture to 100-110 °C (conventional heating or microwave irradiation) until the starting material is consumed as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl product.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: For sterically hindered couplings, a highly active catalyst system is often required. The combination of a palladium precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos is known to be effective for challenging Suzuki-Miyaura reactions.

-

Base: Potassium phosphate is a strong enough base to facilitate the transmetalation step but is generally well-tolerated by many functional groups.

-

Solvent System: The use of a biphasic solvent system like toluene/water can be beneficial, as the water can help to dissolve the inorganic base and facilitate the reaction.

Representative Suzuki-Miyaura Couplings with 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The following table provides examples of potential coupling partners and expected outcomes based on established principles for Suzuki-Miyaura reactions with sterically hindered substrates.

| Aryl Halide Coupling Partner | Product | Expected Yield Range |

| 4-Bromoanisole | 2-(2-Chlorophenyl)-4'-methoxy-1,1'-biphenyl | 80-95% |

| 1-Bromo-4-(trifluoromethyl)benzene | 2-(2-Chlorophenyl)-4'-(trifluoromethyl)-1,1'-biphenyl | 75-90% |

| 3-Bromopyridine | 3-(2-(2-Chlorophenyl)phenyl)pyridine | 60-80% |

| Methyl 4-bromobenzoate | Methyl 4'-(2-chlorophenyl)-[1,1'-biphenyl]-4-carboxylate | 70-85% |

Conclusion

2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a valuable building block for the synthesis of sterically hindered biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. While its ortho-chloro substituent presents a steric challenge, the use of modern, highly active palladium catalyst systems allows for its efficient incorporation into a wide range of molecular scaffolds. The synthetic and application protocols detailed in this guide, grounded in the established principles of Miyaura borylation and Suzuki-Miyaura coupling, provide a robust framework for the successful utilization of this versatile reagent in drug discovery and materials science.

References

-

EBD Group. 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, CAS No. 870195-94-1. [Link]

-

PubChem. 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

-

Ishiyama, T.; Murata, M.; Miyaura, N. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 1995 , 60 (23), 7508–7510. [Link]

-

Billingsley, K. L.; Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]

-

Wikipedia. Miyaura borylation. [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of 2-Chlorophenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2-Chlorophenylboronic acid pinacol ester is a vital reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its utility in the construction of complex molecules for pharmaceuticals and advanced materials is well-established.[2] However, the stability of this organoboron compound is a critical parameter that dictates its shelf-life, reactivity, and the reproducibility of synthetic protocols. This guide provides a comprehensive technical overview of the stability and optimal storage conditions for 2-chlorophenylboronic acid pinacol ester, grounded in chemical principles and field-proven best practices. We will delve into the primary degradation pathways, the influence of environmental factors, and robust analytical methodologies for stability assessment, ensuring the integrity of this crucial synthetic building block.

Introduction: The Role and Significance of 2-Chlorophenylboronic Acid Pinacol Ester

Boronic acids and their esters are foundational to C-C bond formation in contemporary organic chemistry. The pinacol ester of 2-chlorophenylboronic acid offers significant advantages over its corresponding free boronic acid, primarily in its enhanced stability and ease of handling.[3] Boronic acids are notoriously prone to dehydration to form cyclic boroxines and are susceptible to protodeboronation.[4][5] The pinacol protecting group mitigates these issues, rendering the compound a crystalline, weighable solid that is generally stable to chromatography.[3] This stability, however, is not absolute. A thorough understanding of its degradation kinetics and pathways is paramount for its effective use in sensitive and regulated applications like drug development.

Chemical Stability and Degradation Mechanisms

The primary degradation pathway for 2-chlorophenylboronic acid pinacol ester, like most boronic esters, is hydrolysis.[6] Other contributing factors to degradation include thermal stress, photodegradation, and oxidation, although these are generally less pronounced under proper storage conditions.

Hydrolysis: The Principal Degradation Pathway

The B-O bonds in the dioxaborolane ring are susceptible to cleavage by water, leading to the formation of 2-chlorophenylboronic acid and pinacol.[6] This equilibrium is often reversible, but the accumulation of the free boronic acid can lead to the aforementioned secondary degradation pathways, such as boroxine formation.

Key Influencing Factors on Hydrolysis:

-

Moisture: The presence of atmospheric or solvent-borne moisture is the primary driver of hydrolysis. Pinacol esters are known to be moisture-sensitive.[2][7][8]

-

pH: The rate of hydrolysis is pH-dependent. While stable under neutral and slightly acidic conditions, the ester linkage is more rapidly cleaved under strongly acidic or basic conditions.[9] This is a critical consideration in designing reaction workups and purification steps.

-

Solvent: Protic solvents, especially in the presence of water, can facilitate hydrolysis. Aprotic solvents are generally preferred for sample preparation and reaction media to minimize degradation.[10][11]

Caption: Hydrolysis of 2-chlorophenylboronic acid pinacol ester.

Influence of the Ortho-Chloro Substituent

The electronic and steric nature of substituents on the phenyl ring can significantly impact the stability of arylboronic esters.[12][13] The ortho-chloro group in 2-chlorophenylboronic acid pinacol ester exerts two primary effects:

-

Inductive Effect: As an electron-withdrawing group, the chlorine atom increases the Lewis acidity of the boron center. This can make the boron atom more susceptible to nucleophilic attack by water, potentially accelerating hydrolysis compared to electron-rich arylboronic esters.[9]

-

Steric Hindrance: The presence of a substituent in the ortho position can provide some steric shielding to the boron center, potentially hindering the approach of water molecules and slowing the rate of hydrolysis.[13]

The net effect is a balance between these opposing electronic and steric influences. For 2-chlorophenylboronic acid pinacol ester, the electronic effect is generally considered to be more dominant, leading to a moderate susceptibility to hydrolysis.

Thermal and Photochemical Stability

While specific thermal decomposition data for 2-chlorophenylboronic acid pinacol ester is not extensively published, safety data sheets indicate that it is a combustible solid but does not possess explosive properties.[14] Hazardous decomposition products upon combustion can include carbon oxides, nitrogen oxides, oxides of boron, and hydrogen chloride gas.[15] Under recommended storage conditions, thermal degradation is not a primary concern.

Exposure to direct sunlight or strong UV radiation should be avoided, as with most complex organic molecules, to prevent potential photochemical degradation.[10]

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is essential to maintain the purity and reactivity of 2-chlorophenylboronic acid pinacol ester.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[2][6] | Reduces the rate of potential degradation pathways. |

| Atmosphere | Inert gas (Argon or Nitrogen)[2][7] | Minimizes exposure to atmospheric moisture and oxygen. |

| Container | Tightly sealed, opaque container | Prevents moisture ingress and protects from light. |

| Location | Cool, dry, well-ventilated area[16] | Ensures a stable environment and prevents accumulation of any potential vapors. |

Best Practices for Handling

-

Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to air and moisture.[7]

-

Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.[7]

-

Use of Aprotic Solvents: For preparing solutions, use dry, aprotic solvents to prevent hydrolysis.[10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Analytical Methodologies for Stability Assessment

A robust analytical program is crucial for monitoring the stability of 2-chlorophenylboronic acid pinacol ester, particularly for lots used in GMP or other regulated environments.

Stability-Indicating HPLC Method

A well-developed, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study. The method must be capable of separating the intact pinacol ester from its primary degradant (2-chlorophenylboronic acid) and any other potential process impurities or degradants.

Experimental Protocol: Development of a Stability-Indicating RP-HPLC Method

-

Column Selection: A C18 column is a common starting point. Columns with low silanol activity, such as the Waters XTerra MS C18, have been shown to minimize on-column hydrolysis.[8][11]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typically effective. The use of a pH modifier should be carefully evaluated, as acidic conditions (e.g., with formic acid) can sometimes promote on-column hydrolysis depending on the stationary phase.[11]

-

Sample Diluent: Prepare samples in a non-aqueous, aprotic solvent like acetonitrile to prevent degradation prior to injection.[10][11]

-

Forced Degradation Studies: To validate the stability-indicating nature of the method, subject the compound to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). The method must demonstrate the ability to resolve the parent peak from all degradation products.[17]

Caption: Workflow for stability-indicating HPLC analysis.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹¹B NMR can be powerful tools for monitoring degradation. In ¹H NMR, the appearance of signals corresponding to free pinacol can be indicative of hydrolysis.[18] ¹¹B NMR can directly probe the chemical environment of the boron atom, providing information on the ratio of the ester to the free acid.[19]

-

Mass Spectrometry (MS): LC-MS is invaluable for identifying unknown degradation products formed during forced degradation studies.[17][20] It provides molecular weight information that is crucial for structural elucidation.

Designing a Stability Study

A formal stability study should be conducted to establish a retest date or shelf life for 2-chlorophenylboronic acid pinacol ester.

Accelerated Stability Testing

Accelerated stability studies, conducted at elevated temperatures and humidity, can provide an early indication of the compound's stability profile.

Protocol for an Accelerated Stability Study:

-

Sample Preparation: Package the compound in the intended long-term storage container.

-

Storage Conditions: Store samples at accelerated conditions, for example, 40°C / 75% RH (Relative Humidity).

-

Testing Intervals: Test the samples at appropriate time points (e.g., 0, 1, 3, and 6 months).

-

Analysis: At each time point, analyze the samples using the validated stability-indicating HPLC method for purity and degradation products. Also, perform visual inspection and any other relevant physical tests.

Long-Term Stability Testing

Long-term stability studies are conducted under the recommended storage conditions (e.g., 2-8°C) to confirm the shelf life established through accelerated studies.

| Parameter | Long-Term Conditions | Accelerated Conditions |

| Temperature | 2-8°C | 40°C ± 2°C |

| Relative Humidity | Ambient | 75% RH ± 5% RH |

| Duration | 12-24 months | 6 months |

| Testing Frequency | Every 3-6 months | Monthly for the first 3 months, then at 6 months |

Conclusion

2-Chlorophenylboronic acid pinacol ester is a robust and versatile reagent when its stability characteristics are well-understood and respected. The primary degradation pathway is hydrolysis, which can be effectively mitigated by stringent control of moisture, temperature, and pH. Proper storage in a cool, dry, and inert environment is paramount to preserving its integrity. For critical applications, the implementation of a comprehensive stability testing program, centered around a validated stability-indicating HPLC method, is a non-negotiable aspect of quality control. By adhering to the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the reliability and reproducibility of their synthetic endeavors that rely on this important building block.

References

-

Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of organic chemistry, 78(11), 5343–5353. [Link]

-

Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar. [Link]

-

Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. [Link]

-

Kacprzak, K. (2020). The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. [Link]

-

Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259–1274. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Royal Society of Chemistry. [Link]

-

Ye, M., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 114-121. [Link]

-

Kawaguchi, H., et al. (2022). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules, 27(21), 7235. [Link]

-

Adhikary, R., et al. (2015). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical chemistry, 87(18), 9459–9466. [Link]

-

ResearchGate. (n.d.). Fig. 1 1 H-NMR analysis of the reaction mixtures of boronic esters 1a-d... ResearchGate. [Link]

-

Al-Salami, H., et al. (2024). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Molecules, 29(1), 1-22. [Link]

-

ResearchGate. (n.d.). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link]

-

ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). ResearchGate. [Link]

- Hall, D. G. (Ed.). (2005). Boronic acids: preparation and applications in organic synthesis and medicine. John Wiley & Sons.

-

U.S. Environmental Protection Agency. (2025). Accelerated Storage Stability and Corrosion Characteristics Study Protocol. EPA. [Link]

-

Magritek. (2024). Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR. Magritek. [Link]

-

Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1996. [Link]

-

ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

-

ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]

- Google Patents. (n.d.). A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.

-

Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]

Sources

- 1. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]

- 2. Allylboronic acid pinacol ester, 98+% | Fisher Scientific [fishersci.ca]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 2-chlorophenylboronic acid, pinacol ester AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. researchgate.net [researchgate.net]

- 18. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]

- 19. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. epa.gov [epa.gov]

2-chlorophenylboronic acid pinacol ester solubility

An In-depth Technical Guide to the Solubility of 2-Chlorophenylboronic Acid Pinacol Ester

Abstract

This technical guide provides a comprehensive overview of the solubility, stability, and handling of 2-chlorophenylboronic acid pinacol ester (2-Cl-PBPE), a vital building block in modern organic synthesis and drug discovery. While specific quantitative solubility data for this derivative is not extensively published, this document synthesizes information from closely related analogues, particularly phenylboronic acid pinacol ester, to establish well-founded solubility predictions. Crucially, this guide equips researchers with the foundational knowledge and detailed experimental protocols required to precisely determine solubility in various organic solvents. We delve into the physicochemical properties of 2-Cl-PBPE, explore the causal factors governing its solubility, and address the critical issue of hydrolytic instability. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this reagent's behavior in solution to optimize reaction conditions, purification, and formulation.

Introduction: The Synthetic Utility and Physicochemical Profile of 2-Chlorophenylboronic Acid Pinacol Ester

Arylboronic acids and their esters are cornerstone reagents in synthetic chemistry, most famously for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The esterification of boronic acids with diols like pinacol is a common strategy to enhance their stability and improve handling characteristics compared to the often-unstable parent boronic acids, which can undergo dehydration to form cyclic boroxine anhydrides.[2][3][4] The pinacol ester moiety generally increases solubility in organic solvents, a critical factor for achieving homogeneous reaction conditions.[1][5][6][7]

2-Chlorophenylboronic acid pinacol ester is a bifunctional reagent. The boronic ester enables carbon-carbon bond formation, while the ortho-chloro substituent provides a secondary reactive handle for subsequent transformations or serves to modulate the electronic and steric properties of the target molecule.[8] Understanding its solubility is paramount for its effective use.

Physicochemical Properties

A summary of the key physical and chemical properties of 2-chlorophenylboronic acid pinacol ester is presented below. These properties are fundamental to its behavior in solution.

| Property | Value | Source(s) |

| CAS Number | 870195-94-1 | [9][10] |

| Molecular Formula | C₁₂H₁₆BClO₂ | [9][10] |

| Molecular Weight | 238.52 g/mol | [9][10] |

| Appearance | Solid / Clear, colorless to almost colorless liquid | [9] |

| Boiling Point | 140-145 °C at 0.05 mmHg | [9] |

| Density | ~1.10 g/cm³ (Predicted) | [9] |

Understanding Solubility: Core Principles and Predictions

General Solubility Trends of Arylboronic Acid Pinacol Esters

Studies on phenylboronic acid pinacol ester reveal significant solubility in a range of common organic solvents.[1][6][7] Key findings indicate:

-

High Solubility: Excellent solubility is observed in chlorinated solvents like chloroform.[1][6]

-

Good Solubility: Ketones (e.g., acetone) and ethers (e.g., dipropyl ether) are also effective solvents.[1][6]

-

Low Solubility: Solubility is very low in nonpolar hydrocarbon solvents such as methylcyclohexane.[1][6][7] This property is often exploited during purification to wash away nonpolar impurities.[6]

-

Esterification Effect: The esterification with pinacol dramatically increases solubility in organic solvents compared to the parent phenylboronic acid.[5][6][7]

It is reasonable to expect 2-chlorophenylboronic acid pinacol ester to follow these trends closely. The introduction of a chlorine atom is not expected to drastically alter the solubility profile in common organic solvents, though minor variations may arise due to changes in polarity and crystal lattice energy.

Factors Influencing Solubility

The dissolution of a solid solute in a liquid solvent is governed by a complex interplay of intermolecular forces and thermodynamics. Understanding these factors is key to solvent selection.

Caption: Key factors governing the solubility of 2-Cl-PBPE.

Reactivity and Stability: The Challenge of Hydrolysis

While pinacol esters are designed for enhanced stability, they are not inert. The primary degradation pathway of concern is hydrolysis of the C-B bond or the boronic ester itself, which reverts the compound to the corresponding boronic acid.[2][11][12]

Caption: The primary hydrolytic degradation pathway for 2-Cl-PBPE.

This hydrolysis is a critical consideration during solubility determination, reaction setup, workup, and storage. The resulting boronic acid has significantly different properties, including much lower solubility in nonpolar organic solvents and different chromatographic behavior.[11]

Key Considerations for Maintaining Stability:

-

Aprotic Solvents: Use dry, aprotic solvents whenever possible, especially for sample preparation and storage.[11][13]

-

pH Control: Hydrolysis rates are pH-dependent. Highly basic conditions (pH > 12) can stabilize the boronate ester by forming the tetrahedral 'ate' complex, which is less prone to hydrolysis than the neutral trigonal form.[11][14] Conversely, acidic conditions can promote hydrolysis.

-

Storage: Store the compound under inert gas (e.g., argon or nitrogen) in a cool, dry place to minimize exposure to atmospheric moisture.

Experimental Protocol: Solubility Determination via Isothermal Shake-Flask Method

This section provides a robust, self-validating protocol for accurately determining the solubility of 2-chlorophenylboronic acid pinacol ester. The method is based on the isothermal shake-flask technique, followed by quantitative analysis.

Workflow Overview

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of 2-Cl-PBPE in a given solvent at a specified temperature.

Materials:

-

2-Chlorophenylboronic acid pinacol ester (solid)

-

Solvent of interest (HPLC grade, dry)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or vortex mixer with temperature control

-

Syringes and 0.22 µm PTFE syringe filters

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

Procedure:

-

Preparation: a. To a series of glass vials, add a measured volume of the chosen solvent (e.g., 2.0 mL). b. Add an excess amount of solid 2-Cl-PBPE to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). b. Agitate the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Causality Note: Sufficient agitation time is critical to ensure the solution is truly saturated. Preliminary time-course experiments are recommended to validate the equilibration period. c. After agitation, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling and Preparation: a. Carefully withdraw a known volume of the clear supernatant using a syringe (e.g., 1.0 mL). b. Immediately pass the solution through a 0.22 µm PTFE syringe filter into a clean, tared vial. Trustworthiness Note: Filtration is a critical step to remove all undissolved microparticulates, which would otherwise lead to an overestimation of solubility. c. Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

Quantification by HPLC-UV: a. Prepare a series of calibration standards of 2-Cl-PBPE of known concentrations. b. Analyze the standards and the diluted sample by HPLC. A reversed-phase method is common, but care must be taken to minimize on-column hydrolysis.[13][15][16] c. Recommended HPLC Conditions (Starting Point):

- Column: A column with low silanol activity (e.g., Waters XTerra MS C18) is recommended to minimize on-column hydrolysis.[13][16]

- Mobile Phase: A simple mobile phase of acetonitrile and water, without acidic modifiers like formic acid, can reduce degradation.[15]

- Diluent: Use a non-aqueous, aprotic diluent like acetonitrile for sample preparation.[11][13]

- Detector: UV detection at a wavelength corresponding to an absorbance maximum of the phenyl ring (e.g., ~230-270 nm). d. Construct a calibration curve from the standards and determine the concentration of the diluted sample. e. Back-calculate to find the concentration in the original saturated solution, which represents the solubility.

Conclusion

2-Chlorophenylboronic acid pinacol ester is a valuable synthetic intermediate whose utility is fundamentally linked to its behavior in solution. While it generally exhibits good solubility in common aprotic organic solvents like chloroform, acetone, and ethers, it is poorly soluble in hydrocarbons. The primary challenge in handling this compound lies in its susceptibility to hydrolysis. By understanding the principles that govern its solubility and stability, and by employing robust experimental protocols such as the one detailed herein, researchers can effectively harness the full synthetic potential of this versatile reagent. The data generated from these protocols will empower scientists in drug development and process chemistry to make informed decisions regarding solvent selection, reaction optimization, and purification strategies.

References

-

ChemBK. 2-Chlorophenylboronic Acid, Pinacol Ester. Available from: [Link]

-

Domańska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Available from: [Link]

-

SpringerLink. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available from: [Link]

-

Zhong, Q., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1229, 216-222. Available from: [Link]

-

Poster Board #1276. Assessing the stability and reactivity of a new generation of boronic esters. Available from: [Link]

-

Boron Molecular. 2-Amino-5-chlorophenylboronic acid, pinacol ester. Available from: [Link]

-

ResearchGate. Solubility of investigated compounds in water. Available from: [Link]

-

ACS Publications. Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Available from: [Link]

-

NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]

-

Morressier. Unstable boronic acid and pinacol ester cross-coupling enabled by an “on-cycle” precatalyst. Available from: [Link]

-

ResearchGate. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Available from: [Link]

-

Taylor & Francis Online. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

-

ChemRxiv. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available from: [Link]

-

Wiley-VCH. Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

PubMed. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. Available from: [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]

-

ResearchGate. Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). Available from: [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

- 9. chembk.com [chembk.com]

- 10. scbt.com [scbt.com]

- 11. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

- 13. researchgate.net [researchgate.net]

- 14. research.ed.ac.uk [research.ed.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Navigating the Synthesis and Application of 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Technical Guide for Researchers

Introduction: The Versatility of Aryl Pinacol Boronate Esters

Aryl pinacol boronate esters have emerged as indispensable reagents in organic synthesis, largely due to their stability, ease of handling, and remarkable versatility in carbon-carbon bond-forming reactions. Among these, 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out as a valuable synthon for introducing the 2-chlorophenyl moiety, a common structural motif in pharmaceuticals and functional materials. Its utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has revolutionized the construction of biaryl and substituted aromatic systems. This guide will provide a comprehensive overview of this reagent, from its commercial acquisition to its practical application in the laboratory.

Commercial Availability and Supplier Landscape

2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is readily available from a multitude of chemical suppliers, catering to both research and bulk-scale needs. The compound is typically offered at purities of 98% or higher, as determined by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. When selecting a supplier, researchers should consider not only the purity but also the availability of comprehensive analytical data, such as a Certificate of Analysis (CoA), and Safety Data Sheets (SDS).

Table 1: Representative Commercial Suppliers of 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

| Supplier | Typical Purity | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | ≥98% | Grams to Kilograms | Often provides detailed analytical data and supporting documentation. |

| TCI Chemicals | >98.0% (GC) | Grams to Kilograms | Known for a wide range of specialty reagents for organic synthesis. |

| Combi-Blocks | ≥98% | Grams to Kilograms | Specializes in building blocks for combinatorial chemistry and drug discovery. |

| Oakwood Chemical | ≥98% | Grams to Kilograms | Offers a broad portfolio of organoboron compounds. |

| ChemScene | ≥98% | Milligrams to Grams | Caters to the needs of medicinal chemistry and drug discovery research. |

Note: This table is not exhaustive and represents a selection of well-known suppliers. Researchers are encouraged to compare offerings from various vendors based on their specific requirements for purity, quantity, and documentation.

Synthesis of 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: The Miyaura Borylation

The most common and efficient method for the synthesis of 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the Miyaura borylation reaction.[1][2][3] This palladium-catalyzed cross-coupling reaction utilizes an aryl halide (in this case, 1-bromo-2-chlorobenzene or 1-chloro-2-iodobenzene) and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[1][2] The reaction is favored for its mild conditions and high functional group tolerance.

Reaction Principle and Mechanism

The catalytic cycle of the Miyaura borylation is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. The resulting palladium(II) species then undergoes transmetalation with the diboron reagent, facilitated by a base. Reductive elimination from the palladium center yields the desired aryl pinacol boronate ester and regenerates the active palladium(0) catalyst.

Caption: Catalytic cycle of the Miyaura borylation reaction.

Experimental Protocol: A Representative Synthesis

This protocol describes a general procedure for the synthesis of 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane via Miyaura borylation.

Materials:

-

1-Bromo-2-chlorobenzene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-2-chlorobenzene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).

-

Add Pd(dppf)Cl₂ (0.03 equiv) to the flask.

-

Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the aryl halide).

-

Stir the reaction mixture at 80-90 °C for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford the pure 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Quality Control and Analytical Characterization

Ensuring the purity and identity of 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is paramount for its successful application. The following analytical techniques are routinely employed for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule. The ¹H NMR spectrum should show characteristic signals for the aromatic protons and the methyl protons of the pinacol group.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the compound and confirm its molecular weight.

-

Melting Point: A sharp melting point range is indicative of high purity.

Table 2: Typical Analytical Specifications

| Parameter | Specification |

| Appearance | White to off-white solid |

| Purity (by GC or NMR) | ≥98% |

| ¹H NMR | Conforms to structure |

| Molecular Weight | 238.52 g/mol |

Application in Suzuki-Miyaura Cross-Coupling

The primary application of 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as a coupling partner in the Suzuki-Miyaura reaction.[4] This reaction enables the formation of a carbon-carbon bond between the 2-chlorophenyl group and another aryl or vinyl group.

Reaction Principle and Mechanism

The Suzuki-Miyaura catalytic cycle begins with the oxidative addition of an aryl or vinyl halide to a palladium(0) catalyst. The resulting palladium(II) complex then undergoes transmetalation with the aryl pinacol boronate ester, which is activated by a base. The final step is reductive elimination, which forms the biaryl product and regenerates the palladium(0) catalyst.[4]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an aryl bromide.

Materials:

-

2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

Aryl bromide (e.g., 4-bromoanisole)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Aqueous sodium carbonate (Na₂CO₃) solution (e.g., 2 M)

-

Toluene or a similar organic solvent

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a round-bottom flask, combine 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv), the aryl bromide (1.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

-

Add the organic solvent (e.g., toluene) followed by the aqueous base (e.g., 2 M Na₂CO₃). The ratio of organic solvent to aqueous base is typically between 2:1 and 4:1.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl compound.

Safety and Handling

2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane should be handled in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a commercially accessible and highly valuable reagent for the synthesis of complex organic molecules. Its straightforward preparation via the Miyaura borylation and its efficient application in the Suzuki-Miyaura cross-coupling reaction make it an essential tool for chemists in academia and industry. By understanding its properties, synthesis, and reaction protocols, researchers can effectively leverage this building block to advance their synthetic endeavors in drug discovery and materials science.

References

- 1. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling with 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction: Navigating Steric Challenges in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its utility in constructing biaryl motifs has made it indispensable in the synthesis of pharmaceuticals, advanced materials, and agrochemicals.[2][3] This guide focuses on a particularly challenging yet crucial substrate class: the coupling of sterically hindered ortho-substituted aryl halides, specifically using 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

The presence of a substituent at the ortho-position introduces significant steric hindrance around the reactive center. This bulkiness can impede key steps in the catalytic cycle, namely the oxidative addition of the palladium catalyst to the aryl halide and the final reductive elimination step to form the biaryl product.[4] Consequently, standard Suzuki-Miyaura conditions often result in low yields or complete reaction failure.[4]

This document provides a comprehensive overview of the mechanistic considerations, field-proven protocols, and troubleshooting strategies for successfully employing 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura couplings. We will delve into the rationale behind the selection of specialized catalysts, ligands, bases, and solvents that are essential for overcoming the steric barriers inherent to this transformation.

The Catalytic Cycle: A Mechanistic Perspective

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[1] The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.[1]

-

Oxidative Addition: The catalytic cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halogen bond of the aryl halide (Ar¹-X). This is often the rate-determining step, particularly with less reactive aryl chlorides.[1] The steric bulk of both the catalyst's ligands and the aryl halide substrate significantly influences the feasibility of this step.

-

Transmetalation: The organoboron reagent (Ar²-B(OR)₂) must be activated by a base to form a more nucleophilic boronate "ate" complex (e.g., [Ar²-B(OR)₂(OH)]⁻).[5] This complex then transfers its aryl group (Ar²) to the Pd(II) center, displacing the halide and forming an Ar¹-Pd(II)-Ar² intermediate.

-

Reductive Elimination: The two aryl groups on the palladium center couple, forming the new biaryl C-C bond (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. This step can also be hindered by sterically demanding ortho-substituents on the aryl groups, which can make it difficult for them to come into the required proximity for bond formation.

For sterically hindered substrates like 2-(2-chlorophenyl)dioxaborolane, the success of the reaction hinges on optimizing each of these steps, primarily through the rational selection of the ligand and base.

Key Experimental Considerations

Catalyst and Ligand Selection: The Key to Success

The coupling of aryl chlorides, especially those with ortho-substituents, requires catalyst systems that are more active than the traditional Pd(PPh₃)₄. The challenge lies in finding a ligand that is sufficiently electron-rich to promote the difficult oxidative addition of the C-Cl bond, yet sterically demanding enough to facilitate reductive elimination and prevent catalyst decomposition.[1]

-

Bulky Monodentate Phosphine Ligands: A major breakthrough in this area was the development of bulky, electron-rich biaryl phosphine ligands. Ligands such as SPhos , RuPhos , and XPhos (developed by the Buchwald group) and N-heterocyclic carbenes (NHCs) are highly effective.[1][6] These ligands promote the formation of a monoligated Pd(0) species, which is highly reactive in oxidative addition. Their steric bulk also accelerates the reductive elimination step.

-

N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable bonds with palladium.[6] This stability, combined with their tunable steric properties, makes them excellent ligands for challenging couplings. Specifically, NHC ligands with "flexible steric bulk" have been shown to be highly effective for room-temperature Suzuki couplings of hindered aryl chlorides.[7][8]

For the coupling of 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a catalyst system comprising a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ paired with a ligand such as SPhos or an appropriate NHC precatalyst is highly recommended.

The Role of the Base and Solvent

The choice of base and solvent is interdependent and critical for reaction success.

-

Base: The base activates the boronic ester for transmetalation. For sterically hindered couplings, strong, non-nucleophilic bases are often preferred. Potassium phosphate (K₃PO₄) is a widely used and effective base, often providing a good balance of reactivity and functional group tolerance.[9] In some cases, stronger bases like potassium tert-butoxide (t-BuOK) may be necessary, particularly when using NHC ligands.[7]

-

Solvent: Aprotic polar solvents are typically employed. 1,4-Dioxane and Toluene are common choices.[7][9] Often, the reaction is run in a biphasic system with the addition of water, which can facilitate the dissolution of the inorganic base and accelerate the transmetalation step.[2] The optimal solvent ratio (e.g., dioxane/water) must be determined empirically but often falls in the range of 3:1 to 5:1.

Experimental Protocol: Synthesis of a 2-Substituted Biaryl

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a generic aryl bromide. Optimization may be required for specific substrates.

Safety Precaution: This procedure should be carried out by trained personnel in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reagents and Equipment

-

Aryl Bromide (1.0 equiv)

-

2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 - 1.5 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (1-2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.5-1 mol%)

-

SPhos (2-4 mol%)

-

Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)

-

Anhydrous 1,4-Dioxane

-

Degassed Water

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen) manifold

-

Standard laboratory glassware for workup and purification

Reaction Setup and Execution

Step-by-Step Procedure:

-

Flask Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv), finely ground K₃PO₄ (3.0 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. The exclusion of oxygen is critical to prevent catalyst oxidation and homocoupling side reactions.

-

Solvent Addition: Through the septum, add anhydrous 1,4-dioxane followed by degassed water via syringe to achieve the desired concentration (e.g., 0.1 M with respect to the aryl halide) and solvent ratio (e.g., 4:1 dioxane:water).

-

Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously to ensure proper mixing of the heterogeneous solution.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

| Parameter | Recommended Condition | Rationale / Causality |

| Boronic Ester | 1.2 - 1.5 equivalents | An excess is used to drive the reaction to completion and to compensate for any potential protodeboronation side reactions.[1] |

| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ (0.5 - 2 mol%) | Standard, reliable Pd(0) or Pd(II) precatalysts that, when paired with an appropriate ligand, are highly active.[5] |

| Ligand | SPhos or other bulky biaryl phosphine (1 - 2x Pd concentration) | Essential for promoting oxidative addition of the aryl chloride and reductive elimination of the sterically hindered product.[10] |

| Base | K₃PO₄ (2.0 - 3.0 equivalents) | An effective base for activating the boronic ester without causing degradation of sensitive functional groups.[9] |

| Solvent | 1,4-Dioxane/Water or Toluene/Water (e.g., 4:1 ratio) | A polar aprotic solvent system that facilitates dissolution of reagents and promotes the key transmetalation step.[2] |

| Temperature | 80 - 110 °C | Elevated temperatures are typically required to overcome the higher activation energy for the oxidative addition of aryl chlorides.[11] |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the Pd(0) catalyst and phosphine ligands, which would lead to catalyst deactivation and side reactions. |

Troubleshooting and Key Considerations

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Ineffective base/solvent system. | 1. Ensure an inert atmosphere was maintained. Try a different ligand (e.g., an NHC-based system) or a pre-formed catalyst.[6][7] 2. Increase the reaction temperature (e.g., to 110-120 °C). 3. Screen alternative bases (e.g., Cs₂CO₃, t-BuOK) and solvent systems (e.g., Toluene/H₂O, 2-MeTHF/H₂O). |

| Protodeboronation | Presence of excess water or protic sources; prolonged reaction times at high temperature. | Use anhydrous solvents and a carefully controlled amount of degassed water. Ensure the base is thoroughly dried. Use a slight excess (1.2 equiv) of the boronic ester rather than a large excess. |